2,3-Dihydro-1-benzofuran-5-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMCVYBNUWJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 2,3 Dihydro 1 Benzofuran 5 Sulfonic Acid
Synthetic Methodologies for 2,3-Dihydro-1-benzofuran-5-sulfonic acid
The synthesis of this compound and its derivatives is a crucial process in organic chemistry, as these compounds serve as important intermediates in the creation of various biologically active molecules. nih.gov The primary approaches to obtaining this sulfonic acid involve direct functionalization of the dihydrobenzofuran ring system or the construction of the ring from appropriately substituted precursors.
Electrophilic Aromatic Sulfonation of Dihydrobenzofuran Precursors
Electrophilic aromatic substitution is a fundamental method for introducing a sulfonic acid group onto an aromatic ring. wikipedia.org This approach is applicable to 2,3-dihydrobenzofuran (B1216630), where the benzene (B151609) ring is susceptible to attack by an electrophile.
Direct sulfonation involves treating the aromatic compound with sulfuric acid. wikipedia.org The reaction of 2,3-dihydrobenzofuran with concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) leads to the formation of this compound. youtube.comkhanacademy.org The electrophile in this reaction is believed to be protonated sulfur trioxide (HSO₃⁺) or SO₃ itself. youtube.commasterorganicchemistry.com The reaction proceeds through the attack of the electron-rich benzene ring of the dihydrobenzofuran on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com Subsequent deprotonation restores aromaticity and yields the sulfonic acid product. youtube.com The sulfonation of aromatic compounds is a reversible reaction, which can be influenced by the reaction conditions. wikipedia.orgresearchgate.net
The use of concentrated sulfuric acid is a common and effective method for direct sulfonation. nih.gov The process can be driven to completion by using an excess of the sulfonating agent or by removing the water formed during the reaction. chemicalbook.com
Table 1: Reagents and Conditions for Direct Sulfonation
| Starting Material | Reagent(s) | Conditions | Product |
| 2,3-Dihydrobenzofuran | Concentrated H₂SO₄ | Heating | This compound |
| 2,3-Dihydrobenzofuran | Fuming Sulfuric Acid (H₂SO₄/SO₃) | Room Temperature or Heating | This compound |
This table summarizes common conditions for the direct sulfonation of 2,3-dihydrobenzofuran.
An alternative and widely used method for introducing a sulfonic acid group is through the formation of a sulfonyl chloride intermediate. mdpi.com Chlorosulfonation of 2,3-dihydrobenzofuran with chlorosulfonic acid (ClSO₃H) yields 2,3-dihydro-1-benzofuran-5-sulfonyl chloride. google.comscbt.com This reaction is a type of electrophilic aromatic substitution where the electrophile is generated from chlorosulfonic acid. mdpi.com
The resulting sulfonyl chloride is a versatile intermediate. organic-chemistry.org It can be readily hydrolyzed to the corresponding sulfonic acid by treatment with water. This two-step process, chlorosulfonation followed by hydrolysis, offers a reliable route to this compound and can sometimes provide better control and yield compared to direct sulfonation. rsc.orglookchem.com
Table 2: Two-Step Synthesis of this compound via Chlorosulfonation
| Step | Starting Material | Reagent(s) | Product |
| 1. Chlorosulfonation | 2,3-Dihydrobenzofuran | Chlorosulfonic Acid (ClSO₃H) | 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride |
| 2. Hydrolysis | 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride | Water (H₂O) | This compound |
This table outlines the sequential reactions for the synthesis of the target sulfonic acid via a sulfonyl chloride intermediate.
Alternative Synthetic Approaches to Dihydrobenzofuran Sulfonic Acids
Beyond classical electrophilic substitution, modern synthetic methods offer alternative pathways to construct the dihydrobenzofuran scaffold already bearing a sulfonic acid group or a precursor.
Recent advancements in photochemistry have enabled the development of novel reactions for the synthesis of complex molecules. researchgate.net Photocatalyzed radical reactions provide a powerful tool for the formation of C-S bonds and subsequent cyclization to form heterocyclic systems. thieme-connect.com
One such approach involves the visible-light-induced radical addition/annulation of 2-alkynylarylethers with sodium sulfinates. thieme-connect.com In this process, a photocatalyst, such as an iridium complex, absorbs light and initiates a radical cascade. thieme-connect.com A sulfonyl radical is generated from the sodium sulfinate, which then adds to the alkyne. The resulting vinyl radical can undergo an intramolecular cyclization, often involving a 1,5-hydrogen atom transfer (HAT), to form the dihydrobenzofuran ring. thieme-connect.comrsc.org This method allows for the synthesis of phenylsulfonyl-functionalized dihydrobenzofurans. thieme-connect.com While this directly yields a sulfone, modifications of the starting materials or subsequent chemical transformations could potentially lead to the desired sulfonic acid.
Another photocatalytic strategy involves the oxidative [3+2] cycloaddition of phenols and alkenes. scilit.comnih.gov This method uses a photocatalyst, often a ruthenium complex, and a mild oxidant to generate a phenoxonium ion from a phenol. nih.gov This reactive intermediate can then be trapped by an alkene to form the dihydrobenzofuran ring. nih.gov By choosing appropriately substituted phenols and alkenes, this method could be adapted to introduce a sulfonyl-containing moiety.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms of the starting materials. nih.govyoutube.com Various MCRs have been developed for the synthesis of dihydrobenzofuran derivatives. researchgate.netmatilda.science These reactions often involve transition metal catalysis, such as palladium or copper, to facilitate the key bond-forming steps. nih.govrsc.orgnih.gov
For instance, a palladium-catalyzed [4+1] annulation of 4-vinylbenzodioxinones with sulfur ylides can produce dihydrobenzofuran derivatives. organic-chemistry.org While not directly yielding a sulfonic acid, the versatility of MCRs allows for the incorporation of diverse functional groups, which could include a masked or precursor form of a sulfonic acid.
Other cyclization protocols, such as intramolecular Friedel-Crafts reactions, can also be employed to construct the dihydrobenzofuran ring system. beilstein-journals.org These reactions can be catalyzed by various Lewis or Brønsted acids. nih.govnih.gov Additionally, one-pot syntheses involving [4+1] annulation reactions of ortho-substituted para-quinone methides have been reported for the efficient construction of functionalized 2,3-dihydrobenzofurans. rsc.org The strategic choice of starting materials in these cyclization reactions could enable the direct incorporation of a sulfonate group or a group that can be readily converted to a sulfonic acid.
Chemical Reactivity and Derivatization of this compound
The chemical behavior of this compound is characterized by the reactivity of its two primary functional components: the sulfonic acid group attached to the aromatic ring and the 2,3-dihydrobenzofuran core structure itself. These features allow for a range of chemical transformations, enabling the synthesis of diverse derivatives.
The sulfonic acid moiety is a versatile functional group, serving as a precursor for various sulfonyl derivatives. It is a strong acid, analogous to sulfuric acid. libretexts.org Its reactions are central to the derivatization of the parent compound.
A key transformation of sulfonic acids is their conversion into sulfonyl halides, most commonly sulfonyl chlorides. These sulfonyl chlorides are highly reactive electrophilic intermediates, crucial for the synthesis of other derivatives. libretexts.orgprinceton.edu The standard method for this conversion involves treating the sulfonic acid with a chlorinating agent.
For instance, this compound can be converted to 2,3-dihydro-1-benzofuran-5-sulfonyl chloride using reagents such as chlorosulfonic acid or thionyl chloride. rsc.orgchemicalbook.com The resulting sulfonyl chloride is a significantly more reactive species than the corresponding sulfonic acid. libretexts.org In some synthetic routes, the sulfonyl chloride is the direct product of the sulfonation of the parent 2,3-dihydrobenzofuran ring with chlorosulfonic acid, which may then be hydrolyzed to the sulfonic acid if desired. smolecule.com
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride, as a highly electrophilic compound, readily undergoes nucleophilic substitution reactions at the sulfur atom. libretexts.org This reactivity allows for the synthesis of a wide array of derivatives, most notably sulfonamides and sulfonate esters, which are significant structural motifs in many biologically active compounds. princeton.edueurjchem.comresearchgate.net
Formation of Sulfonamides: Reaction of the sulfonyl chloride with primary or secondary amines, or ammonia, yields the corresponding sulfonamides. smolecule.comeurjchem.com These reactions typically proceed efficiently, often in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org The resulting 2,3-dihydro-1-benzofuran-5-sulfonamide (B40155) and its N-substituted derivatives are stable compounds. uni.lumatrix-fine-chemicals.comchemicalbook.com
Formation of Sulfonate Esters: Similarly, reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. eurjchem.comyoutube.com The choice of alcohol and reaction conditions allows for the preparation of a diverse range of ester derivatives. eurjchem.com
The general scheme for these nucleophilic substitution reactions is presented below, with data on analogous reactions summarized in Table 1.
Table 1: Representative Nucleophilic Substitution Reactions on an Analogous Dihydrobenzofuran Sulfonyl Chloride
| Nucleophile | Reagent Example | Product Formed | Reaction Conditions | Typical Yield (%) |
| Amine | Triethylamine | Sulfonamide | Dry DCM, 0–25°C | 85–92 |
| Alcohol | Methanol (B129727) | Sulfonate Ester | Anhydrous THF, RT | 78–84 |
| Thiol | Thiophenol | Sulfonothioate | Base, RT | 70-80 |
| Data derived from reactions with the sterically hindered 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride, illustrating the general reactivity pattern. |
The sulfonic acid group can be removed from the aromatic ring through a process known as hydrolytic desulfonation. wikipedia.org This reaction typically involves heating the aryl sulfonic acid in the presence of an aqueous acid catalyst. wikipedia.org For this compound, this cleavage would regenerate the parent 2,3-dihydrobenzofuran molecule.
This desulfonation reaction can be particularly useful in multi-step syntheses where the sulfonic acid group is employed as a temporary protecting or directing group to control the regioselectivity of other reactions, such as electrophilic substitutions, before being removed. wikipedia.org The stability of the C-S bond means that this cleavage often requires forcing conditions, such as high temperatures. wikipedia.org
Beyond the reactivity of the sulfonic acid group, the aromatic portion of the 2,3-dihydrobenzofuran core can undergo further functionalization.
The introduction of new substituents onto the benzene ring of this compound occurs via electrophilic aromatic substitution. masterorganicchemistry.com The position of the incoming electrophile is dictated by the directing effects of the two existing substituents: the fused dihydrofuran ring (specifically the ether oxygen) and the sulfonic acid group.
Directing Effect of the Dihydrofuran Ring: The ether oxygen at position 1 is an activating group and directs incoming electrophiles to the ortho and para positions. The para position (C5) is already occupied by the sulfonic acid group. The primary ortho position available for substitution is C7.
Directing Effect of the Sulfonic Acid Group: The sulfonic acid group at position 5 is a strongly deactivating group and directs incoming electrophiles to the meta positions. youtube.com The positions meta to C5 are C4 and C6.
Transformations of the 2,3-Dihydrobenzofuran Ring System
Functional Group Interconversions on the Heterocyclic Moiety
The dihydrofuran ring in this compound and its derivatives can undergo several key transformations. These reactions are often influenced by the nature of the substituents on both the aromatic and heterocyclic rings, as well as the specific reaction conditions employed, such as the choice of catalysts, reagents, and solvents.
One notable transformation is the dehydrogenation of the dihydrofuran ring to form the corresponding aromatic benzofuran (B130515). This process involves the removal of two hydrogen atoms from the C2 and C3 positions of the heterocyclic ring, resulting in the formation of a double bond and the aromatization of the furan (B31954) ring. While specific studies on the dehydrogenation of this compound are not extensively detailed in the public domain, research on analogous systems with electron-withdrawing groups suggests that this transformation is feasible. Catalytic dehydrogenation is a common method for such conversions.
Conversely, the reduction of the furan ring in benzofuran derivatives to yield 2,3-dihydrobenzofurans is a well-established process. For instance, the selective hydrogenation of benzofurans bearing electron-withdrawing substituents on the benzene ring has been achieved using ruthenium nanoparticles in Lewis acid-modified ruthenium-supported ionic liquid phases, affording the corresponding dihydrobenzofurans in high yields. acs.org This suggests that the reverse reaction, the dehydrogenation of a dihydrobenzofuran with a sulfonic acid group, is a thermodynamically viable, albeit potentially challenging, transformation.
Ring-opening of the dihydrofuran moiety is another significant chemical transformation. This can be achieved under various conditions, often leading to the formation of substituted phenolic compounds. For example, the catalytic decomposition of 2,3-dihydrobenzofuran over palladium catalysts supported on sulfonated ordered mesoporous carbon has been shown to yield monocyclic products such as 2-ethylphenol (B104991) and ethylcyclohexane. nih.gov This reaction proceeds through the cleavage of the C-O bond within the heterocyclic ring. The acidic sites on the sulfonated carbon support play a crucial role in this catalytic decomposition. nih.gov
Furthermore, Lewis acid-catalyzed ring-opening benzannulations of 2,3-dihydrofuran (B140613) acetals have been reported, leading to the formation of functionalized carbazoles. mdpi.com While this specific reaction involves an acetal (B89532) derivative, it highlights the susceptibility of the dihydrofuran ring to undergo cleavage and subsequent rearrangement in the presence of acid catalysts.
The oxidation of the dihydrofuran ring can also lead to interesting functional group interconversions. For instance, the oxidation of the benzylic C-H bonds of the dihydrofuran ring could potentially lead to the formation of a lactone. While direct examples for the sulfonic acid derivative are scarce, the oxidation of similar heterocyclic systems is a known transformation in organic synthesis.
The following table summarizes the potential functional group interconversions on the heterocyclic moiety of 2,3-dihydrobenzofuran derivatives, drawing parallels from related structures due to the limited direct data on the sulfonic acid derivative itself.
| Transformation | Reagents and Conditions | Product Type(s) | Notes |
| Dehydrogenation | Catalytic (e.g., Pd/C, Ru), High Temperature | Benzofuran-5-sulfonic acid | Aromatization of the furan ring. |
| Reduction | H₂, Ru@SILP-[ZnCl₄]²⁻ | (Not applicable for starting material) | Illustrates the reverse reaction's feasibility. acs.org |
| Ring-Opening | Pd/OMC-SO₃H-X, Catalytic Decomposition | 2-Ethylphenol, Ethylcyclohexane | Cleavage of the ether linkage. nih.gov |
| Ring-Opening | Lewis Acids (e.g., Al(OTf)₃) on acetal derivatives | Functionalized Carbazoles | Involves ring-opening and subsequent benzannulation. mdpi.com |
It is important to note that the presence of the sulfonic acid group, a strong electron-withdrawing and acidic functional group, can significantly impact the reaction pathways and require specific optimization of reaction conditions. The acidity of the sulfonic acid moiety itself might catalyze certain transformations, while its electron-withdrawing nature could deactivate the aromatic ring towards certain electrophilic reactions that might otherwise compete.
Advanced Spectroscopic Characterization of 2,3 Dihydro 1 Benzofuran 5 Sulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. For 2,3-Dihydro-1-benzofuran-5-sulfonic acid, NMR provides precise information about the connectivity and chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aliphatic protons of the dihydrofuran ring and the aromatic protons of the benzene (B151609) ring.
The protons at the C2 and C3 positions of the dihydrofuran ring are chemically non-equivalent and couple with each other. The C3 protons, being adjacent to the aromatic ring, typically appear as a triplet around 3.2-3.3 ppm. The C2 protons, adjacent to the oxygen atom, are more deshielded and appear as a triplet at approximately 4.5-4.6 ppm. Both signals exhibit a coupling constant (J) of around 8.7 Hz, characteristic of vicinal coupling in such a five-membered ring system.
The aromatic region displays signals for the three protons on the substituted benzene ring. The sulfonic acid group at the C5 position strongly influences the chemical shifts of these protons. The proton at C4, being ortho to the electron-withdrawing sulfonic acid group, is expected to be the most deshielded. The protons at C6 and C7 also show distinct chemical shifts based on their position relative to the sulfonic acid group and the fused dihydrofuran ring. The expected assignments are a doublet for the C6 proton, a doublet of doublets for the C7 proton, and a doublet for the C4 proton.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~3.25 | Triplet (t) | J = 8.7 |
| H-2 | ~4.58 | Triplet (t) | J = 8.7 |
| H-7 | ~6.80 | Doublet (d) | J ≈ 8.5 |
| H-6 | ~7.65 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 |
| H-4 | ~7.75 | Doublet (d) | J ≈ 2.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the 2,3-dihydrobenzofuran (B1216630) core.
The aliphatic carbons, C2 and C3, are found in the upfield region of the spectrum. The C3 carbon signal typically appears around 29-30 ppm, while the C2 carbon, attached to the oxygen atom, is observed further downfield at approximately 71-72 ppm. chemicalbook.com
The six aromatic carbons have chemical shifts in the range of 110-160 ppm. The sulfonic acid group at C5 causes a significant downfield shift for the C5 carbon (ipso-carbon) and also influences the shifts of the other aromatic carbons (C4, C6, C7, C3a, and C7a). The carbon directly attached to the sulfonic acid group, C5, would be highly deshielded. The quaternary carbons, C3a and C7a, which are part of the ring fusion, can be identified by their lower intensity and the absence of attached protons in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 | ~29.5 |
| C-2 | ~71.8 |
| C-7 | ~110.0 |
| C-3a | ~125.0 |
| C-4 | ~126.5 |
| C-6 | ~128.0 |
| C-5 | ~145.0 |
| C-7a | ~160.5 |
Advanced 2D NMR Techniques for Structural Assignment
To confirm the assignments made from 1D NMR spectra, advanced 2D NMR techniques are employed. These experiments reveal correlations between nuclei, providing definitive evidence for the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a clear cross-peak between the signals of the H-2 and H-3 protons, confirming their vicinal relationship. It would also show correlations between the coupled aromatic protons, for instance, between H-6 and H-7. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of the protonated carbons by correlating the ¹H signals with their corresponding ¹³C signals. For example, the proton signal at ~3.25 ppm would show a cross-peak with the carbon signal at ~29.5 ppm, assigning them to C-3 and H-3, respectively.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is dominated by the strong absorptions of the sulfonic acid group. The key vibrational modes are:
O-H Stretch: A very broad and strong absorption is expected in the region of 3200-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the sulfonic acid.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretching vibrations from the dihydrofuran ring appear just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).
S=O Asymmetric and Symmetric Stretches: The sulfonic acid group gives rise to two very strong and characteristic stretching bands. The asymmetric S=O stretch is found around 1350-1340 cm⁻¹, and the symmetric stretch occurs near 1165-1150 cm⁻¹. researchgate.net
S-O Stretch: The S-O single bond stretching vibration is typically observed in the 900-800 cm⁻¹ range.
C-O-C Stretch: The aryl-alkyl ether linkage (C-O-C) of the dihydrofuran ring shows a strong asymmetric stretching band around 1250-1200 cm⁻¹.
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Sulfonic Acid (R-SO₃H) | 3200 - 2500 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (CH₂) | 2960 - 2850 | Medium |
| S=O Asymmetric Stretch | Sulfonic Acid (R-SO₃H) | 1350 - 1340 | Strong |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1250 - 1200 | Strong |
| S=O Symmetric Stretch | Sulfonic Acid (R-SO₃H) | 1165 - 1150 | Strong |
| S-O Stretch | Sulfonic Acid (R-SO₃H) | 900 - 800 | Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, usually produces a strong and sharp Raman signal.
Symmetric S=O Stretch: While also strong in the IR, the symmetric stretch of the S=O bonds (~1150 cm⁻¹) is expected to be prominent in the Raman spectrum.
C-S Stretch: The stretching vibration of the carbon-sulfur bond, expected around 700-600 cm⁻¹, is often more easily observed in Raman than in IR spectra.
Aliphatic C-H Bending and Stretching: The various C-H vibrations of the dihydrofuran ring would also be Raman active.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For 2,3-dihydro-1-benzofuran derivatives, the UV-Vis spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower to higher energy orbitals.
Research on various benzofuran (B130515) derivatives reveals common spectral features. For instance, a study on a benzofuran mono-crown derivative showed two primary absorption bands at 290 nm and a shoulder between 325-350 nm. researchgate.net Another related compound, 2,3-benzofuran, also displays similar absorption characteristics. researchgate.net The position and intensity of these bands are influenced by the specific substituents on the benzofuran core and the solvent used. For example, the UV-Vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) have been shown to be pH-dependent. researchgate.net
The electronic transitions observed in these compounds are typically π → π* and n → π* transitions. The aromatic benzofuran ring system gives rise to intense π → π* transitions, while the non-bonding electrons on the oxygen atom can participate in lower energy n → π* transitions. The specific wavelengths of these absorptions provide a fingerprint for the electronic structure of the molecule.
Table 1: UV-Vis Absorption Data for Selected Benzofuran Derivatives
| Compound | λmax (nm) | Solvent | Reference |
| Benzofuran mono-crown derivative | 290, 325-350 (shoulder) | THF | researchgate.net |
| 2,3-Benzofuran | Not specified | THF | researchgate.net |
| 2-Phenylbenzimidazole-5-sulfonic acid | pH-dependent | Aqueous | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which can cause the molecular ion to break apart into smaller, charged fragments. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance. The fragmentation pattern is characteristic of the molecule's structure. chemguide.co.uk For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org
For instance, in the mass spectrum of benzoic acid, a related aromatic compound, the molecular ion peak is observed, and the fragmentation pattern includes characteristic losses, such as the loss of a hydroxyl radical to form a benzoyl cation. docbrown.info The fragmentation of 2,3-dihydro-1-benzofuran would likely involve initial ionization to form the molecular ion, followed by characteristic fragmentation pathways. One common fragmentation for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four decimal places or better. This precision allows for the determination of the elemental composition of a molecule and its fragments. researchgate.net For this compound, HRMS would be instrumental in confirming its molecular formula by comparing the experimentally measured mass to the calculated exact mass.
For example, the molecular formula of 2,3-dihydro-1-benzofuran-2-carboxylic acid is C9H8O3, with a computed exact mass of 164.047344113 Da. nih.gov HRMS can distinguish between ions with the same nominal mass but different elemental compositions, which is crucial for unambiguous identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of complex mixtures and for identifying related compounds. nih.gov
In the context of 2,3-dihydro-1-benzofuran derivatives, GC-MS can be used to separate and identify impurities, byproducts from synthesis, or metabolites. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that can be used for identification by comparison to spectral libraries. nist.govresearchgate.net
For example, GC-MS has been used to identify various bioactive compounds in plant extracts, including derivatives of benzofuran. researchgate.netresearchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compounds present in a sample. researchgate.net
Table 2: GC-MS Data for a Related Dihydrobenzofuran Compound
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Reference |
| 2,3-Dihydrobenzofuran | 6.777 | Not specified | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination of Analogues
The analysis of substituted 2,3-dihydrobenzofurans by X-ray diffraction has been used to confirm stereochemistry and to understand the spatial arrangement of substituents. rsc.org For example, the crystal structure of a 2-(4-methoxybenzoyl)-6-morpholino-3-amino-2,3-dihydrobenzofuran derivative was determined, revealing the planarity of the benzoyl substituent with the benzofuran ring. researchgate.net
These crystallographic studies on analogues are essential for building accurate molecular models of this compound and for understanding its interactions in a solid-state environment. The precise atomic coordinates obtained from X-ray diffraction can be used in computational modeling to further explore its properties.
Computational and Theoretical Investigations on 2,3 Dihydro 1 Benzofuran 5 Sulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. These methods are instrumental in predicting a variety of molecular properties from the ground up.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and reactivity of organic molecules. For derivatives of 2,3-dihydro-1-benzofuran, DFT calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and calculate key electronic parameters.
Table 1: Predicted Electronic Properties of a 2,3-Dihydro-1-benzofuran Analog from DFT Calculations
| Property | Predicted Value/Description | Significance |
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic stability. A smaller gap suggests higher reactivity. | |
| Electron Density Distribution | Highlights electron-rich and electron-deficient regions, predicting sites for chemical reactions. | |
| Electrostatic Potential | Maps the charge distribution, crucial for understanding non-covalent interactions. |
Ab Initio Methods for Molecular Orbital Analysis
Ab initio methods, while computationally more intensive than DFT, can provide highly accurate descriptions of molecular orbitals. These calculations are crucial for a detailed understanding of bonding and electronic transitions within a molecule. For the 2,3-dihydro-1-benzofuran framework, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is key to understanding its chemical behavior. The spatial distribution of these frontier orbitals dictates how the molecule interacts with other chemical species.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds. For a related compound, 2,3-Dihydro-1-benzofuran-5-sulfonyl azide (B81097), spectroscopic parameters have been reported. These can serve as a useful reference for predicting the spectra of the corresponding sulfonic acid.
Infrared (IR) Spectroscopy: Characteristic IR absorptions for the sulfonyl group (S=O symmetric and asymmetric stretches) are typically found around 1165 cm⁻¹ and 1360 cm⁻¹. The dihydrofuran ring would show a C–O–C stretch at approximately 1240 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Predicted ¹H and ¹³C NMR spectra can help to confirm the molecular structure. For the aromatic protons of a 5-substituted 2,3-dihydro-1-benzofuran, distinct signals would be expected, with their chemical shifts influenced by the electron-withdrawing nature of the sulfonic acid group.
UV-Vis Spectroscopy: The electronic transitions of the aromatic system are expected to result in absorption maxima in the UV-Vis spectrum. For the sulfonyl azide analog, a π→π* transition of the aromatic system is observed at 254 nm. A similar absorption profile would be anticipated for the sulfonic acid derivative.
Table 2: Reported Spectroscopic Data for 2,3-Dihydro-1-benzofuran-5-sulfonyl azide
| Spectroscopy Type | Characteristic Peaks/Signals |
| IR | N₃ asymmetric stretch: 2120–2140 cm⁻¹; S=O stretches: 1165 cm⁻¹ and 1360 cm⁻¹; C–O–C stretch: 1240 cm⁻¹ |
| ¹H NMR (in DMSO-d₆) | δ 7.65 (d, J = 8.4 Hz, 1H, aromatic H-6); δ 7.25 (d, J = 8.4 Hz, 1H, aromatic H-4); δ 4.60 (t, J = 8.8 Hz, 2H, H-2); δ 3.20 (t, J = 8.8 Hz, 2H, H-3) |
| ¹³C NMR (in DMSO-d₆) | δ 160.1 (C-5, sulfonyl-attached); δ 128.4, 124.9, 116.7 (aromatic carbons); δ 71.8 (C-2); δ 35.4 (C-3) |
| UV-Vis | 254 nm (π→π* transition); 347 nm (n→π* transition of sulfonyl azide) |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with biological targets.
Conformational Analysis and Energy Landscapes
The 2,3-dihydro-1-benzofuran scaffold has a degree of conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. By calculating the potential energy associated with different conformations, an energy landscape can be constructed. This landscape reveals the low-energy, and therefore more populated, conformations of the molecule, which is essential for understanding its shape and how it can bind to a receptor.
Ligand-Steered Modeling for Related Structures
In the absence of a crystal structure for a target receptor, ligand-steered modeling can be a powerful tool. This approach uses known active ligands to shape and optimize the binding site of a receptor model. A notable application of this technique has been in the study of 2,3-dihydro-1-benzofuran derivatives as potent and selective agonists for the cannabinoid receptor 2 (CB2). umt.edu In these studies, the ligand and receptor are treated as flexible, allowing for a thorough exploration of the interaction energy landscape. umt.edu This methodology has been successful in identifying key residues involved in ligand recognition and explaining the structure-activity relationships within this class of compounds. umt.edu
Elucidation of Reaction Mechanisms via Computational Pathways
While specific computational studies detailing the reaction mechanisms for 2,3-Dihydro-1-benzofuran-5-sulfonic acid are not extensively documented in public literature, the pathways for its formation and subsequent reactions can be inferred and modeled using established computational chemistry techniques. The primary route to this compound is the sulfonation of 2,3-dihydro-1-benzofuran, a classic electrophilic aromatic substitution reaction.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of such reaction mechanisms. For the sulfonation of 2,3-dihydro-1-benzofuran, a computational investigation would typically model the following key steps:
Formation of the Electrophile: The reaction begins with the generation of the active electrophile, sulfur trioxide (SO₃), from sulfuric acid or fuming sulfuric acid.
Electrophilic Attack: The π-electron system of the benzene (B151609) ring of 2,3-dihydro-1-benzofuran attacks the highly electrophilic sulfur atom of SO₃. Computational models can calculate the trajectory of this attack and identify the transition state. The ortho/para directing influence of the ether group fused to the ring favors substitution at the C5 position.
Formation of the Sigma Complex: This attack leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. DFT calculations can determine the relative energies and geometries of the possible resonance structures of this intermediate.
Deprotonation: A base (such as HSO₄⁻) abstracts a proton from the carbon atom bearing the new -SO₃H group, restoring aromaticity to the ring and yielding the final product. The energy barrier for this step can be computationally determined.
The entire reaction coordinate can be mapped to identify the rate-determining step by comparing the calculated activation energies for each stage. Such computational studies provide deep insight into the reaction's kinetics and thermodynamics, explaining the observed regioselectivity and reaction efficiency. youtube.com
Furthermore, computational approaches are widely used to explore the mechanisms of more complex reactions involving the benzofuran (B130515) scaffold. For instance, studies on the synthesis of various benzofuran derivatives detail the mechanisms of reactions mediated by catalysts such as palladium, copper, ruthenium, gold, or Brønsted acids. acs.orgnih.gov These computational models help in understanding catalyst-substrate interactions, transition state stabilization, and the catalytic cycle, which are crucial for optimizing reaction conditions and designing new synthetic routes. nih.gov
Studies on Intermolecular Interactions and Self-Assembly
The solid-state architecture and self-assembly behavior of this compound are governed by a combination of strong and weak intermolecular interactions, which can be effectively studied using computational tools like Hirshfeld surface analysis. The molecular structure, featuring a strong hydrogen-bonding group, an aromatic system, and a polar ether linkage, allows for a rich variety of non-covalent interactions.
The dominant intermolecular forces expected to direct the self-assembly are:
Hydrogen Bonding: The sulfonic acid group (-SO₃H) is a powerful hydrogen bond donor and acceptor. This functionality is expected to form strong O-H···O hydrogen bonds, creating robust synthons that link molecules into chains, layers, or more complex three-dimensional networks. The ether oxygen atom (O1) in the dihydrofuran ring can also act as a hydrogen bond acceptor.
π–π Stacking: The planar aromatic benzene ring of the benzofuran core facilitates π–π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the stabilization of the crystal packing, often resulting in columnar or layered arrangements.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis partitions crystal space into regions where the electron density of a pro-molecule dominates the total electron density. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact. The surface is typically color-coded to show contacts shorter than, equal to, and longer than the van der Waals radii.
While a crystal structure for this compound is not available in the open literature, analysis of closely related dihydrobenzofuran derivatives provides insight into the likely contributions of various intermolecular contacts. nih.govnih.gov
| Interaction Type | Description | Typical Contribution to Hirshfeld Surface (%) |
|---|---|---|
| H···H | Contacts between hydrogen atoms; generally the most abundant type of contact. | 40 - 52% |
| O···H / H···O | Represents hydrogen bonding (e.g., O-H···O from the sulfonic acid) and weaker C-H···O contacts. This would be a major directional force. | 18 - 25% |
| C···H / H···C | Includes C-H···π interactions, which are important for packing. | 15 - 17% |
| C···C | Indicative of π–π stacking interactions between aromatic rings. | 8 - 9% |
Table 1. Representative percentage contributions of major intermolecular contacts to the Hirshfeld surface, based on data from analogous benzofuran derivatives. nih.govnih.gov The strong O···H interactions from the sulfonic acid group are expected to be a primary driver of self-assembly.
Applications in Organic Synthesis and Materials Science
Catalytic Applications of Sulfonic Acids
The presence of the sulfonic acid moiety (-SO₃H) is central to the catalytic utility of this compound, enabling it to function effectively in various chemical transformations.
Sulfonic acids are well-established as potent Brønsted acid catalysts in a multitude of organic reactions. Their strong acidic nature facilitates reactions that require proton donation. For instance, Brønsted acids like triflic acid have been successfully employed in mediating the reaction of substituted quinone imine ketals with dicarbonyl compounds to produce substituted benzofuran (B130515) cores in high yields. nih.gov Another example involves the use of acetic acid as a catalyst to protonate benzoquinone, initiating a cascade of reactions including ring-opening, water addition, oxidation, and lactonization to yield benzofuran derivatives. nih.gov The sulfonic acid group on 2,3-Dihydro-1-benzofuran-5-sulfonic acid provides a proton source that can activate carbonyl groups, a critical step in many condensation and multicomponent reactions. This activation proceeds via protonation, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thereby driving the reaction forward. nih.gov
To address challenges associated with catalyst separation and recycling in homogeneous catalysis, significant research has focused on developing solid-supported, or heterogeneous, catalysts. Sulfonic acid groups can be immobilized onto solid supports, combining the high reactivity of the acid with the practical benefits of a heterogeneous system.
Recent advancements include the creation of sulfonated porous organic polymers (POPs) and functionalized graphitic carbon nitride (g-C₃N₄). nih.govresearchgate.net These materials serve as robust heterogeneous catalysts for various organic syntheses. For example, a sulfonated porous organic polymer (POP-SO₃H) has been synthesized and used as an efficient heterogeneous catalyst for the preparation of dihydro-2-oxopyrroles. nih.gov This catalyst demonstrated high product yields, operational simplicity, and excellent reusability over multiple cycles without significant loss of activity. nih.gov The strategic incorporation of sulfonic acid groups within these porous structures provides accessible acidic sites that facilitate efficient catalysis under mild conditions. nih.govresearchgate.net
Table 1: Comparison of Homogeneous vs. Heterogeneous Sulfonic Acid Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst State | Dissolved in the reaction medium | Separate solid phase from the reaction medium |
| Separation | Often requires complex procedures (e.g., distillation, extraction) | Simple physical separation (e.g., filtration) |
| Reusability | Difficult to recover and reuse | Easily recovered and reused for multiple cycles nih.gov |
| Reaction Conditions | Can be mild to harsh | Often operates under mild conditions nih.govresearchgate.net |
| Example | Acetic acid in toluene (B28343) for benzofuran synthesis nih.gov | POP-SO₃H in methanol (B129727) for dihydro-2-oxopyrrole synthesis nih.gov |
Utilization as Building Blocks in Advanced Organic Synthesis
Beyond its catalytic potential, the 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry and serves as a versatile starting material for more complex molecules. smolecule.comnih.gov
This compound is an ideal precursor for creating a library of functionalized dihydrobenzofuran derivatives. The sulfonic acid group can be converted into other functional groups, such as sulfonamides or sulfonyl azides, providing handles for further synthetic modifications. matrix-fine-chemicals.combldpharm.com The dihydrobenzofuran core itself is found in numerous bioactive natural products and synthetic compounds. nih.govnumberanalytics.com For example, fluorinated and brominated dihydrobenzofuran derivatives have shown potent anti-inflammatory and potential anticancer activities. nih.gov Synthetic strategies to access such scaffolds are diverse, including palladium-catalyzed reactions and intramolecular additions, highlighting the chemical tractability of the dihydrobenzofuran ring system. organic-chemistry.org The ability to modify both the aromatic ring (via the sulfonic acid group) and the dihydrofuran ring allows for systematic exploration of structure-activity relationships in drug discovery programs. nih.govnih.gov
The dihydrobenzofuran moiety is a foundational element for constructing a wide array of more complex heterocyclic systems. numberanalytics.com The inherent reactivity of the scaffold allows it to be incorporated into larger molecular frameworks. For instance, benzofuran derivatives are used to synthesize fused heterocyclic systems like benzothieno[3,2-b]benzothiophene (BTBT), which has applications in electronics. nih.govacs.org Furthermore, the dihydrobenzofuran structure can be used as a starting point to build pyrazole-containing hybrids. A multi-step synthesis starting from a substituted salicylaldehyde (B1680747) can lead to 2-acetyl benzofuran, which is then elaborated into functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. researchgate.netcore.ac.uk These complex structures often exhibit significant biological activities. researchgate.netcore.ac.ukosi.lv
Table 2: Examples of Heterocyclic Systems Derived from Benzofuran Scaffolds
| Derived Heterocycle | Synthetic Approach | Key Intermediates/Reagents | Potential Application | Reference(s) |
| Benzofuran Sulfonamides | Conversion of sulfonic acid | Thionyl chloride, amines | Medicinal Chemistry | matrix-fine-chemicals.comnih.gov |
| Dihydro-2-oxopyrroles | Sulfonic acid-catalyzed multicomponent reaction | Aldehydes, anilines, dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Biologically active heterocycles | nih.gov |
| Functionalized Pyrazoles | Multi-step condensation and cyclization | 2-acetyl benzofuran, 4-methoxy benzaldehyde, hydrazine (B178648) hydrate | Antimicrobial, Antioxidant | researchgate.netcore.ac.uk |
| Benzothieno[3,2-b]benzothiophene | Transition-metal-catalyzed coupling/cyclization | Thiophene-substituted precursors | Organic electronics | nih.govacs.org |
Potential in Materials Science
The application of benzofuran derivatives extends into materials science, particularly in the development of organic electronic devices. Benzofuran-containing structures, such as those with fused thiophene (B33073) rings, are integral to the creation of highly efficient organic photovoltaics and field-effect transistors. nih.govacs.org The sulfonic acid group in this compound offers a unique opportunity to tailor the properties of these materials. For example, the introduction of sulfonic acid groups can enhance solubility, influence molecular packing in the solid state, and modify the electronic properties of the material. A related compound, 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid, has been investigated as a UV absorber, demonstrating good photostability, a property crucial for materials used in coatings and sunscreens to prevent photodegradation. connectjournals.com This suggests that sulfonated dihydrobenzofurans could be explored for similar applications in developing novel, photostable organic materials.
Integration into Polymer Architectures (e.g., Sulfonated Polymers)
The sulfonic acid group in this compound makes it a suitable monomer for the synthesis of sulfonated polymers. These polymers are characterized by the presence of -SO3H groups attached to the polymer backbone. This functional group imparts several key properties to the resulting materials, most notably hydrophilicity and ionic conductivity.
One of the primary applications of sulfonated polymers is in the fabrication of proton exchange membranes (PEMs). mdpi.com PEMs are crucial components in fuel cells, where they facilitate the transport of protons from the anode to the cathode while preventing the passage of fuel and oxidant. The efficiency of this proton transport is directly related to the concentration and mobility of the sulfonic acid groups within the polymer matrix.
Table 1: Examples of Sulfonated Polymers and their Synthesis
| Polymer Type | Monomers | Polymerization Method | Key Properties |
| Sulfonated Polytriazole Copolymers | Potassium 2,5-bis(2-propyn-1-yloxy)benzenesulfonate, 4,4-bis[3'-trifluoromethyl-4'(4-azidobenzoxy)benzyl]biphenyl, 4,4'-diazido-2,2'-stilbene disulfonic acid disodium (B8443419) salt | Click Polymerization | High proton conductivity, good thermal and mechanical stability. nih.gov |
| Sulfonated Polystyrene Block Copolymers | Styrene, Styrene Sulfonate | Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight and architecture, tunable ion exchange capacity. nih.gov |
| Sulfonated Polyphenylene Block Copolymers | Neopentyl-protected dichlorobenzenesulfonates, oligo(arylene ether ketone) | Ni(0)-catalyzed cross-coupling | High proton conductivity and electrochemical performance for PEMs. mdpi.com |
Applications in Specialty Chemicals and Dyes
The aromatic ring and the sulfonic acid group of this compound make it a precursor for the synthesis of various specialty chemicals, particularly dyes. chemtoll.co.za Aromatic sulfonic acids are important intermediates in the production of a wide array of colorants. numberanalytics.com The sulfonic acid group enhances the water solubility of the dye molecules and improves their ability to bind to fibers, especially those containing proteins and carbohydrates like wool and silk. capitalresin.com
The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. unb.canih.gov Aromatic sulfonic acids can be utilized in this process, either as the diazo component or the coupling component, to produce dyes with desired colors and fastness properties. nih.govijbpas.com For example, the presence of a sulfonic acid group can influence the final color of the dye and its resistance to fading. capitalresin.comgoogle.com
Beyond traditional textile dyes, derivatives of 2,3-Dihydro-1-benzofuran have been investigated for their fluorescent properties, suggesting potential applications in fluorescent dyes and pigments. google.com
Table 2: Role of Sulfonic Acid Group in Dyes
| Property | Influence of Sulfonic Acid Group |
| Solubility | Increases water solubility, facilitating the dyeing process in aqueous solutions. capitalresin.com |
| Fiber Adhesion | Promotes strong binding to protein and carbohydrate-based fibers. capitalresin.com |
| Color | Can modify the chromophore system, influencing the final color of the dye. google.com |
| Fastness | Improves wash fastness by anchoring the dye molecule to the fabric. capitalresin.com |
Role in Surfactant and Detergent Formulations (General Aromatic Sulfonic Acids)
Aromatic sulfonic acids, as a class of compounds, are fundamental to the detergent and surfactant industry. numberanalytics.comcapitalresin.com They serve as the primary precursors for the synthesis of anionic surfactants, which are the workhorses of modern cleaning products. echemi.comcapitalresin.com The general structure of these surfactants consists of a hydrophobic aromatic part and a hydrophilic sulfonate head. This amphiphilic nature allows them to reduce the surface tension of water, emulsify oils and greases, and lift away dirt and stains. capitalresin.comcapitalresin.com
The manufacturing process of these surfactants typically involves the sulfonation of an aromatic hydrocarbon, such as an alkylbenzene, to produce the corresponding alkylbenzene sulfonic acid. numberanalytics.com This acid is then neutralized with a base, such as sodium hydroxide, to form the sodium alkylbenzene sulfonate, a common ingredient in laundry detergents, dishwashing liquids, and other household cleaners. capitalresin.com
The effectiveness of these surfactants stems from their ability to form micelles in water. The hydrophobic tails of the surfactant molecules surround oily dirt particles, while the hydrophilic heads remain in contact with the water, effectively encapsulating the dirt and allowing it to be washed away. capitalresin.comechemi.com Aromatic sulfonic acid-based surfactants are valued for their excellent cleaning performance, stability in hard water, and cost-effectiveness. capitalresin.comcapitalresin.com
Table 3: Function of Aromatic Sulfonic Acids in Detergents
| Function | Mechanism |
| Surfactant | Reduces surface tension of water, allowing for better wetting and penetration of cleaning agents. echemi.comcapitalresin.com |
| Emulsifier | Encapsulates oil and grease particles, suspending them in water to be rinsed away. capitalresin.com |
| Catalyst | Can act as a catalyst to accelerate chemical reactions within the detergent formulation. capitalresin.com |
| Stain Removal | Breaks down the tension between water and contaminants like dirt and grime for effective cleaning. capitalresin.com |
Environmental Considerations and Degradation Pathways of 2,3 Dihydro 1 Benzofuran 5 Sulfonic Acid
The environmental fate of organosulfur compounds, particularly aromatic sulfonic acids, is a subject of significant scientific interest due to their widespread industrial use and potential for environmental accumulation. This section explores the environmental considerations surrounding 2,3-Dihydro-1-benzofuran-5-sulfonic acid, focusing on the established knowledge of aromatic sulfonic acids as a class to infer its likely behavior.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3-Dihydro-1-benzofuran-5-sulfonic acid derivatives, and how are reaction conditions optimized?
- Methodology : Derivatives like sodium 2,3-dihydro-1-benzofuran-5-sulfinate ( ) are synthesized via sulfonation of the benzofuran scaffold. Key steps include halogenation at the 5-position followed by nucleophilic substitution with sulfite reagents. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like AgCN) significantly influence yield and regioselectivity . For example, sulfonyl chloride intermediates ( ) are often generated using SOCl₂ under reflux, requiring strict moisture control to avoid hydrolysis.
Q. Which spectroscopic techniques are most reliable for structural confirmation of dihydrobenzofuran sulfonic acid derivatives?
- Methodology :
- Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) identifies molecular ions and fragmentation patterns. For example, ESI-MS data for 2,3-Dihydro-1-benzofuran-2-carboxylic acid (C₉H₈O₃) shows a base peak at m/z 180.16 (M+H⁺) .
- NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns. The dihydrobenzofuran ring protons (δ 3.5–4.5 ppm) and sulfonate group (δ 120–130 ppm in ¹³C) are diagnostic .
- IR : Strong S=O stretching vibrations (~1350 cm⁻¹) confirm sulfonate/sulfonic acid groups .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of sulfonic acid groups in dihydrobenzofuran derivatives during cross-coupling reactions?
- Methodology : The electron-withdrawing sulfonic acid group activates the benzofuran ring for electrophilic substitutions but may deactivate it in nucleophilic reactions. Steric hindrance at the 5-position (due to the bulky sulfonate) can be mitigated using directing groups or microwave-assisted synthesis to enhance reaction rates. Studies on analogous compounds ( ) show that Pd-catalyzed couplings require careful ligand selection (e.g., biphenylphosphines) to avoid catalyst poisoning .
Q. What strategies resolve contradictions in reported biological activities of dihydrobenzofuran sulfonates across different assays?
- Methodology : Contradictions often arise from assay conditions (e.g., pH, solvent polarity). For example, sulfonate salts ( ) may exhibit variable solubility, affecting bioavailability. Researchers should:
- Standardize assay protocols (e.g., PBS buffer at pH 7.4 for in vitro studies).
- Use computational tools (e.g., molecular docking) to validate binding interactions independently of experimental variability .
- Compare IC₅₀ values across multiple cell lines to distinguish intrinsic activity from matrix effects .
Q. How can computational chemistry guide the design of dihydrobenzofuran sulfonic acid derivatives with enhanced metabolic stability?
- Methodology :
- DFT Calculations : Predict sulfonate group reactivity toward metabolic enzymes (e.g., sulfotransferases). Modifying substituents at the 2- or 3-position of the dihydrofuran ring can reduce susceptibility to oxidation .
- MD Simulations : Assess membrane permeability by calculating logP values. Introducing hydrophobic groups (e.g., methyl at the 2-position, as in ) improves blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
